Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate” is a sterically congested piperazine derivative . It is a 4-aryl piperidine and can be useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The piperazine ring in the compound is present in a chair conformation with di-equatorial substitution. Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized .Scientific Research Applications
Synthesis and Characterization
Synthesis as an Intermediate : Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010) and in the preparation of key intermediates for crizotinib, a drug used in cancer therapy (D. Kong et al., 2016).
Structural Analysis : The compound's molecular structure and conformation have been studied using techniques like X-ray diffraction, FT-IR, NMR spectroscopy, and density functional theory. This analysis provides insights into its stability and molecular conformations, which are crucial for its application in drug synthesis and other chemical processes (Zhi-Ping Yang et al., 2021).
Synthetic Method Optimization : Research has been conducted to optimize the synthetic methods for this compound and related compounds. These optimizations focus on improving yields and simplifying the synthesis process, which is critical for industrial-scale production (Min Wang et al., 2015).
Role in Developing Novel Compounds : This compound plays a role in developing new compounds with potential applications in various fields, including pharmaceuticals and materials science. For example, it has been used in synthesizing novel fluorene compounds for selective sensing applications (Yingying Han et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
Properties
IUPAC Name |
tert-butyl 4-(4-fluoro-5-methyl-2-nitroanilino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O4/c1-11-9-14(15(21(23)24)10-13(11)18)19-12-5-7-20(8-6-12)16(22)25-17(2,3)4/h9-10,12,19H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCCCHHJWYDDMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])NC2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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